5-Isopropoxy-6-methylpicolinic acid
Description
5-Isopropoxy-6-methylpicolinic acid is a substituted picolinic acid derivative featuring an isopropoxy group at the 5-position and a methyl group at the 6-position of the pyridine ring. Picolinic acid derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and metal chelation due to their ability to interact with biological targets and coordinate metal ions.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
6-methyl-5-propan-2-yloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-5-4-8(10(12)13)11-7(9)3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
IEZPOXHTADIBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of 5-Isopropoxy-6-methylpicolinic Acid and Similar Compounds
| Compound Name | CAS Number | Substituent (Position 5) | Substituent (Position 6) | Similarity Score* |
|---|---|---|---|---|
| 5-Isopropoxy-6-methylpicolinic acid | - | Isopropoxy | Methyl | Reference |
| 5-Bromo-6-methoxypicolinic acid | 1214334-70-9 | Bromo | Methoxy | 0.93 |
| 6-Hydroxy-3-methylpicolinic acid | 115185-81-4 | - | Hydroxy | 0.77 |
| Methyl 5,6-dihydroxypicolinate | 1260883-63-3 | Hydroxy | Hydroxy | 0.71 |
| 5-(Hydroxymethyl)picolinic acid | 39977-41-8 | Hydroxymethyl | - | 0.69 |
*Similarity scores calculated based on structural alignment algorithms .
5-Bromo-6-methoxypicolinic Acid (Similarity Score: 0.93)
- Structural Differences: The 5-position substituent is bromo (electron-withdrawing) instead of isopropoxy (bulky, electron-donating), while the 6-position has methoxy (polar) instead of methyl (non-polar).
- Implications: Reactivity: Bromo groups may enhance electrophilic substitution reactivity compared to isopropoxy. Steric Effects: Isopropoxy’s bulkiness in the target compound could reduce binding affinity in biological systems compared to the smaller methoxy group .
6-Hydroxy-3-methylpicolinic Acid (Similarity Score: 0.77)
- Structural Differences: A hydroxy group at position 6 (hydrogen-bond donor) and methyl at position 3, unlike the target’s substituents at positions 5 and 6.
- Implications: Acidity: The hydroxy group increases acidity, enhancing metal-chelation capacity.
Methyl 5,6-dihydroxypicolinate (Similarity Score: 0.71)
- Structural Differences : Dual hydroxy groups at positions 5 and 6, with a methyl ester replacing the carboxylic acid.
- Implications :
5-(Hydroxymethyl)picolinic Acid (Similarity Score: 0.69)
- Structural Differences : A hydroxymethyl group at position 5, absent at position 6.
- Implications :
- Functionalization : The hydroxymethyl group offers a site for conjugation (e.g., glycosylation), unlike the inert isopropoxy group.
- Solubility : Higher hydrophilicity compared to the target compound’s isopropoxy and methyl substituents .
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